N-(2,6-difluorobenzyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
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Overview
Description
N-(2,6-difluorobenzyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of azetidine-3-carboxamide derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit antiviral properties. For instance, certain indole compounds have shown inhibitory activity against influenza A and other viruses . The structural features of F6125-1249 could potentially be optimized to enhance its antiviral capabilities, making it a candidate for further research in the development of new antiviral drugs.
Anti-inflammatory Activity
The indole nucleus is present in many synthetic drug molecules with anti-inflammatory effects. The compound F6125-1249 may possess anti-inflammatory properties due to its indole core, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Anticancer Activity
Indole derivatives are increasingly being studied for their anticancer activities. They can interact with various cellular targets and may induce apoptosis in cancer cells. Research into F6125-1249 could explore its potential as a therapeutic agent in oncology, particularly in targeting specific cancer cell lines .
Antimicrobial Activity
The antimicrobial activity of indole derivatives includes action against bacteria, fungi, and parasitesF6125-1249 could be investigated for its efficacy in combating microbial infections, which is crucial in the era of rising antibiotic resistance .
Antidiabetic Activity
Some indole derivatives have shown promise in managing diabetes by influencing glucose metabolism or insulin sensitivity. The application of F6125-1249 in diabetes research could lead to the development of novel antidiabetic medications .
Neuroprotective Activity
Indole compounds have been associated with neuroprotective effects, which could be valuable in treating neurodegenerative diseases. The potential of F6125-1249 to act as a neuroprotective agent may be an interesting avenue for research, possibly offering new insights into the treatment of conditions like Alzheimer’s disease .
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology .
Mode of action
The specific mode of action of indole derivatives can vary depending on the specific compound and its targets. They generally work by interacting with their target receptors and causing changes in cell function .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of action
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-16-5-3-6-17(22)15(16)9-24-19(26)12-10-25(11-12)20(27)14-8-23-18-7-2-1-4-13(14)18/h1-8,12,23H,9-11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMFIIGHBLTKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorobenzyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide |
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